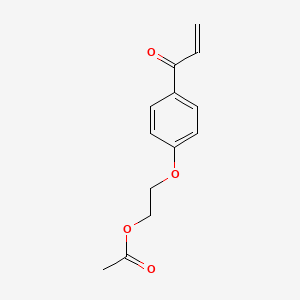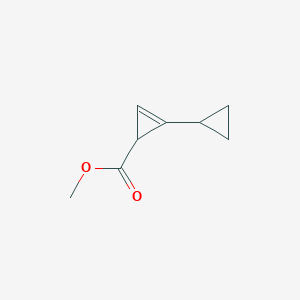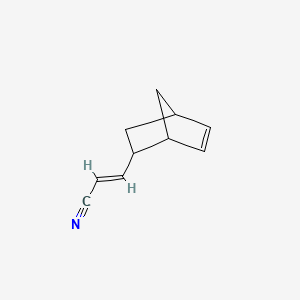
3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bicyclo(221)hept-5-en-2-yl)acrylonitrile is an organic compound characterized by its bicyclic structure, which includes a norbornene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile typically involves the reaction of norbornene derivatives with acrylonitrile under specific conditions. One common method includes the Diels-Alder reaction, where norbornene acts as a diene and acrylonitrile as a dienophile. This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The bicyclic structure may also influence the compound’s reactivity and stability, contributing to its overall effects.
類似化合物との比較
Similar Compounds
Norbornene: Shares the bicyclic structure but lacks the acrylonitrile group.
Norbornadiene: Similar bicyclic structure with two double bonds.
Bicyclo(2.2.1)hept-2-ene: Another norbornene derivative with different substituents.
Uniqueness
3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile is unique due to the presence of both the bicyclic norbornene structure and the acrylonitrile group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
特性
CAS番号 |
85391-86-2 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.20 g/mol |
IUPAC名 |
(E)-3-(2-bicyclo[2.2.1]hept-5-enyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H11N/c11-5-1-2-9-6-8-3-4-10(9)7-8/h1-4,8-10H,6-7H2/b2-1+ |
InChIキー |
BDMQXDGYXHJZEC-OWOJBTEDSA-N |
異性体SMILES |
C1C2CC(C1C=C2)/C=C/C#N |
正規SMILES |
C1C2CC(C1C=C2)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



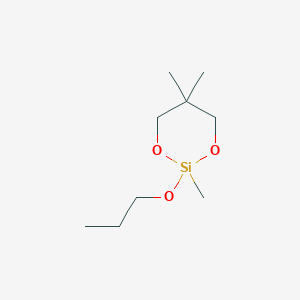
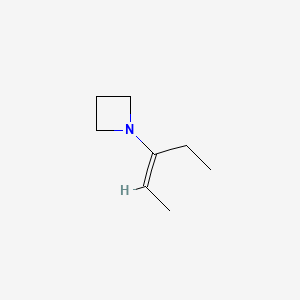
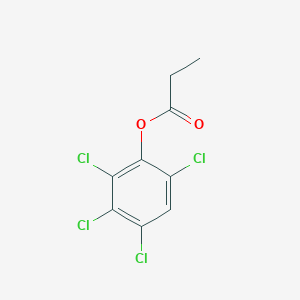
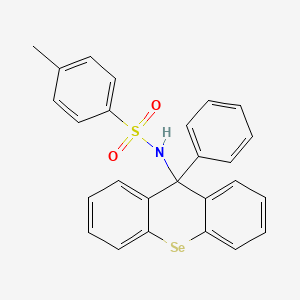

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)

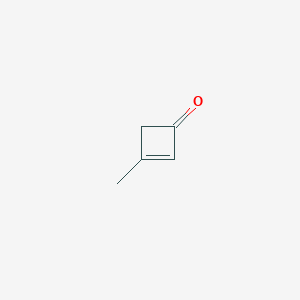
![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
